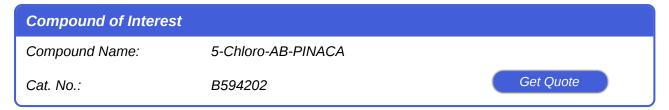




An In-depth Technical Guide to 5-Chloro-AB-**PINACA**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-AB-PINACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged among the vast number of novel psychoactive substances.[1][2] As a derivative of AB-PINACA, it belongs to the indazole-3-carboxamide class of SCRAs, which are known for their potent agonistic activity at the cannabinoid receptors CB1 and CB2.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and known pharmacological activities of 5-Chloro-AB-PINACA, with a focus on providing researchers with the necessary information for its scientific investigation.

Chemical Profile

- IUPAC Name: N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-chloropentyl)indazole-3carboxamide[2]
- Synonyms: 5Cl-AB-PINACA, 5-chloro ABP
- CAS Number: 1801552-02-2[2]
- Molecular Formula: C₁₈H₂₅ClN₄O₂[3]
- Molecular Weight: 364.9 g/mol [1]



The molecular structure of **5-Chloro-AB-PINACA** is characterized by an indazole core, a 5-chloropentyl tail at the N1 position of the indazole ring, and an L-valinamide group attached via an amide linkage at the C3 position.[1] The presence of the chlorine atom on the pentyl tail is the distinguishing feature of this analog compared to its parent compound, AB-PINACA.

Synthesis and Characterization

The synthesis of **5-Chloro-AB-PINACA** typically follows a convergent synthetic route common for indazole-3-carboxamide synthetic cannabinoids.[1] This process generally involves two key stages: N-alkylation of the indazole core followed by an amide coupling reaction.[1]

A plausible synthetic workflow is outlined below:

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References

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